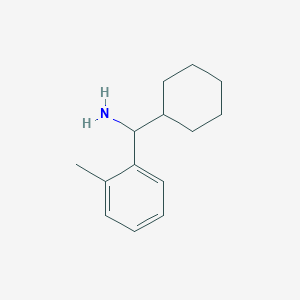

Cyclohexyl(2-methylphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKUIAGDARKODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Cyclohexyl 2 Methylphenyl Methanamine

Diverse Synthetic Routes to the Core Methanamine Scaffold

The construction of the N-(2-methylbenzyl)cyclohexanamine framework can be accomplished through several reliable synthetic routes. These methods primarily focus on the formation of the crucial carbon-nitrogen bond linking the cyclohexyl and 2-methylbenzyl moieties.

Reductive Amination Strategies for Benzylamines and Related Amines

Reductive amination is a highly effective and widely used method for the synthesis of amines. libretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. libretexts.org For the synthesis of Cyclohexyl(2-methylphenyl)methanamine, this strategy involves the condensation of 2-methylbenzaldehyde (B42018) with cyclohexylamine (B46788).

The initial reaction forms an N-(2-methylbenzylidene)cyclohexanamine intermediate. This imine is not typically isolated but is directly reduced to the final secondary amine product. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and mildness of reaction conditions. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgorgsyn.org Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a viable industrial-scale method. organic-chemistry.org

The choice of reducing agent can be critical. Sodium triacetoxyborohydride is particularly mild and effective for a wide range of substrates. libretexts.org Sodium cyanoborohydride is also useful as it is stable in mildly acidic conditions where imine formation is favorable, but it is highly toxic. orgsyn.org

| Reducing Agent | Typical Solvent(s) | Typical Conditions | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | libretexts.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | pH 6-7 | orgsyn.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Room temperature | libretexts.org |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | Atmospheric or elevated pressure | organic-chemistry.org |

Grignard Reagent-Mediated Syntheses and Organometallic Approaches

Organometallic reagents, particularly Grignard reagents, provide a powerful alternative for forming the C-N bond in the target molecule. mnstate.edu A plausible Grignard-based approach involves the addition of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) to an imine precursor, such as N-benzylidene-2-methylaniline or, more directly, N-(2-methylbenzylidene)amine if it could be stably formed and used. The more common route involves the addition to the C=N bond of an appropriate imine.

For instance, the reaction of cyclohexylmagnesium bromide with 2-methylbenzonitrile would, after hydrolysis, lead to a ketone, which would then require a subsequent reductive amination step. A more direct approach is the nucleophilic addition of the Grignard reagent to an imine. The synthesis would involve the formation of an imine from 2-methylbenzaldehyde and an appropriate amine, followed by the addition of the cyclohexyl Grignard reagent. However, a more synthetically viable route might involve the reaction of 2-methylbenzylmagnesium bromide with an N-cyclohexylimine derivative. The core principle of the Grignard reaction is the attack of the nucleophilic carbon of the organometallic compound on an electrophilic carbon, such as the one in a carbonyl or imine group. wisc.edu

| Organometallic Reagent | Electrophile | Intermediate | Product after Workup | Reference(s) |

| Cyclohexylmagnesium Bromide | N-(2-methylbenzylidene)amine | Magnesium salt of the amine | This compound | mnstate.eduwisc.edu |

| 2-Methylbenzylmagnesium Bromide | N-Cyclohexylideneamine | Magnesium salt of the amine | This compound | mnstate.eduwisc.edu |

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a modern and versatile method for the formation of C-N bonds. This reaction allows for the coupling of an amine with an aryl or vinyl halide or triflate. To synthesize this compound, this would typically involve the reaction of cyclohexylamine with a 2-methylbenzyl halide (e.g., 2-methylbenzyl bromide).

The reaction requires a palladium catalyst, a phosphine-based ligand, and a base. The choice of ligand is crucial for the reaction's success, with various bulky, electron-rich phosphine (B1218219) ligands developed to facilitate the catalytic cycle. The base is necessary to deprotonate the amine and regenerate the active catalyst. This method is valued for its high functional group tolerance and broad substrate scope. nih.gov

| Substrates | Catalyst / Ligand | Base | Typical Solvent | Reference(s) |

| 2-Methylbenzyl Bromide + Cyclohexylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu, Cs₂CO₃ | Toluene (B28343), Dioxane | nih.govrsc.org |

| Benzyl (B1604629) Bromide + Cyclohexylamine | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Not applicable (reductive amination) | Dichloromethane | organic-chemistry.org |

Development and Optimization of Stereoselective Synthetic Pathways

Since this compound possesses a stereocenter at the methanamine carbon, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the compound. Such methods are vital in fields where specific stereoisomers exhibit distinct biological activities or properties.

Asymmetric Hydrogenation of Imines and Precursors

Asymmetric hydrogenation is a powerful technique for producing chiral amines from prochiral imines. This method involves the hydrogenation of the C=N bond of the N-(2-methylbenzylidene)cyclohexanamine intermediate using a chiral transition metal catalyst. Complexes of rhodium, ruthenium, and iridium with chiral phosphine ligands are commonly employed.

The catalyst's chiral environment directs the delivery of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer. The efficiency of this process is measured by the enantiomeric excess (ee), with many modern catalytic systems achieving ee values greater than 95%. This approach is highly atom-economical and is a preferred method in industrial synthesis for its efficiency and clean reaction profiles.

| Catalyst Type | Chiral Ligand Example | Substrate | Expected Outcome | Reference(s) |

| Chiral Rhodium Complex | (R,R)-Me-DuPhos | N-(2-methylbenzylidene)cyclohexanamine | High enantioselectivity for one enantiomer | nih.gov |

| Chiral Ruthenium Complex | (R)-BINAP | N-(2-methylbenzylidene)cyclohexanamine | High enantioselectivity for one enantiomer | nih.gov |

| Chiral Iridium Complex | (R,R)-f-spiroPhos | N-(2-methylbenzylidene)cyclohexanamine | High enantioselectivity for one enantiomer | sigmaaldrich.com |

Chiral Auxiliary-Mediated Syntheses of Enantiopure Amines

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to either the cyclohexylamine or the 2-methylbenzaldehyde starting material. A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). yale.edu Reacting (R)- or (S)-tert-butanesulfinamide with 2-methylbenzaldehyde forms a chiral N-sulfinyl imine. The subsequent addition of a cyclohexyl nucleophile (e.g., cyclohexylmagnesium bromide) proceeds with high diastereoselectivity due to steric hindrance directed by the bulky sulfinyl group. The sulfinyl group can then be cleaved under acidic conditions to afford the chiral primary amine, which can then be N-alkylated, or the entire this compound can be formed in a directed fashion.

Another approach involves using auxiliaries like (1R,2S)-ephedrine or (1S,2S)-pseudoephedrine to form a chiral oxazolidine (B1195125) or amide, which then directs an alkylation or addition reaction. harvard.edunih.gov

| Chiral Auxiliary | Synthetic Strategy | Key Step | Auxiliary Removal | Reference(s) |

| tert-Butanesulfinamide | Addition to chiral N-sulfinyl imine | Diastereoselective Grignard addition | Acidic hydrolysis (e.g., HCl in an alcohol) | yale.edunih.gov |

| Pseudoephedrine / Pseudoephenamine | Diastereoselective alkylation of a chiral amide | Enolate formation followed by alkylation | Hydrolysis or reductive cleavage | harvard.edunih.gov |

| (R)-α-Methylbenzylamine | Reductive amination with a chiral amine | Diastereoselective reduction of iminium ion | Hydrogenolysis (e.g., H₂/Pd(OH)₂) | sigmaaldrich.com |

Organocatalytic Approaches to Chiral Methanamines

The synthesis of chiral amines, including structures analogous to this compound, has been significantly advanced by the advent of organocatalysis. This field utilizes small organic molecules to catalyze chemical transformations, often providing high levels of stereoselectivity without the need for toxic or expensive metal catalysts. A primary strategy for synthesizing chiral methanamines involves the asymmetric reduction of imines or the addition of nucleophiles to chiral N-sulfinyl imines.

Organocatalysts such as chiral phosphoric acids (Brønsted acids) or proline derivatives can activate imines towards nucleophilic attack, guiding the approach of the nucleophile to create a specific stereoisomer. For instance, the reaction between an imine precursor of the target molecule and a hydride source could be mediated by a chiral organocatalyst to yield an enantiomerically enriched product. The Ellman method, which uses chiral N-tert-butanesulfinyl imines, is a valuable approach for the synthesis of chiral primary amines. mdpi.com The addition of organometallic reagents to these sulfinyl imines, followed by the removal of the chiral auxiliary, produces the desired chiral amine with high diastereoselectivity. mdpi.com Research has shown that these reactions can be performed in greener solvents like deep eutectic solvents (DESs) at room temperature, enhancing the sustainability of the process. mdpi.com

Multistep Synthesis Design and Efficiency

The construction of a molecule like this compound, which combines two distinct carbocyclic moieties through a methylene (B1212753) amine linker, requires careful planning of the synthetic route to maximize efficiency and yield.

Convergent and Divergent Synthetic Strategies

The assembly of the target compound can be approached through two primary strategic plans: convergent and divergent synthesis. wikipedia.orgresearchgate.net

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages of the synthesis. researchgate.net For this compound, this would entail synthesizing a cyclohexylmethylamine precursor and a 2-methylbenzyl halide (or aldehyde) separately. These two fragments would then be coupled, for example, via N-alkylation or reductive amination. This approach is generally more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence. crimsonpublishers.com

A divergent synthesis , in contrast, begins with a common core structure that is successively elaborated to create a library of related compounds. wikipedia.org For instance, one could start with cyclohexanecarboxaldehyde (B41370). Reaction with a variety of substituted anilines (including 2-methylaniline to form the target compound) via reductive amination would generate a diverse set of N-(arylmethyl)cyclohexanamines. This strategy is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies. rsc.org

| Application | Ideal for the targeted synthesis of a complex molecule. | Suited for discovery chemistry and the creation of compound libraries. wikipedia.org |

Strategic Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another to facilitate a desired reaction or to install the final required functionality. youtube.com The synthesis of secondary amines like the target compound relies heavily on strategic FGIs.

A primary route is reductive amination , which involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the secondary amine. Two main pathways exist for the target molecule:

Reaction of 2-methylbenzaldehyde with cyclohexylamine.

Reaction of cyclohexanecarboxaldehyde with 2-methylaniline.

Another key FGI is the reduction of an amide . An amide could be formed by reacting cyclohexanecarboxylic acid (or its acyl chloride) with 2-methylaniline. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target secondary amine. While effective, this method has poor atom economy. eurekalert.org A more sustainable approach involves the hydrogenation of amides using specialized catalysts. eurekalert.org

Furthermore, the synthesis can begin with precursors requiring FGI on the aromatic ring. For example, the synthesis could start with the nitration of toluene to form 2-nitrotoluene. This nitro group can then be reduced to an amino group (2-methylaniline), a classic FGI, before being coupled with the cyclohexyl fragment. youtube.com

Table 2: Key Functional Group Interconversions for Amine Synthesis

| Initial Group | Target Group | Reagents/Reaction Type | Relevance |

|---|---|---|---|

| Aldehyde/Ketone + Amine | Secondary Amine | NaBH₄, H₂/Catalyst (Reductive Amination) | A highly versatile and common method for forming C-N bonds. |

| Amide | Amine | LiAlH₄ or Catalytic Hydrogenation | A robust method, though often with poor atom economy unless using catalytic hydrogenation. eurekalert.org |

| Nitro Group | Amine | Sn/HCl, H₂/Pd, Fe/HCl | A standard method for preparing anilines from nitroaromatics. youtube.com |

Sustainable Chemistry Considerations in Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. rsc.orgnih.gov

Solvent-Free and Atom-Economical Methodologies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.govprimescholars.com Traditional amine syntheses, such as the Gabriel synthesis, often suffer from poor atom economy due to the use of stoichiometric reagents that become waste byproducts. primescholars.com

Modern methods strive for higher atom economy. The "borrowing hydrogen" (or hydrogen auto-transfer) methodology is a prime example of an atom-economical transformation. rsc.org In this process, an alcohol and an amine react in the presence of a catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine, with water being the only byproduct. rsc.org This approach could be applied to synthesize this compound from 2-methylbenzyl alcohol and cyclohexylamine, or from cyclohexylmethanol and 2-methylaniline.

Solvent-free reaction conditions represent another significant green advancement. Solvents account for a large portion of the waste in chemical processes. researchgate.net Techniques like ball milling, where mechanical energy is used to drive reactions between solid reactants, can enable quantitative conversions in minutes without any solvent. organic-chemistry.org The synthesis of enamines, which are related intermediates, has been demonstrated effectively using this method. organic-chemistry.org

Catalyst Development for Enhanced Green Synthesis Metrics

The development of novel catalysts is crucial for improving the environmental profile of amine synthesis. The focus is on creating catalysts that are highly efficient, selective, reusable, and operate under mild, environmentally benign conditions. researchgate.net

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture, allowing for simple product purification and catalyst recycling. acs.org Materials like H-montmorillonite, a type of clay, have been used as inexpensive, heterogeneous acid catalysts for amidation reactions. acs.org

Nanocatalysts: Bimetallic or metal oxide nanoparticles, such as those based on platinum, gold, or iron, have shown high catalytic activity for amine synthesis under mild conditions. eurekalert.orgresearchgate.net For example, nano-gold supported on iron oxide has been used to catalyze the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols. researchgate.net

Photocatalysts: Utilizing light as an energy source, photocatalysis offers a green alternative to thermally driven reactions. Layered double hydroxides and various organic dyes have been employed as photocatalysts for the oxidative coupling of primary amines to imines using air as the oxidant. researchgate.net

Deep Eutectic Solvents (DESs): These solvents are emerging as green alternatives to traditional volatile organic compounds. DESs can act as both the reaction medium and a catalyst, facilitating reactions like N-alkylation with high yields and simplifying product isolation. mdpi.com

Table 3: Green Chemistry Metrics for Amine Synthesis Methods

| Synthetic Method | Atom Economy | Solvent Use | Catalyst | Byproducts |

|---|---|---|---|---|

| Classical N-Alkylation (Alkyl Halide) | Low | Often uses polar aprotic solvents (e.g., DMF). google.com | Base (often stoichiometric). | Salt waste. |

| Amide Reduction (using LiAlH₄) | Very Low | Ethereal solvents (e.g., THF, Et₂O). | Stoichiometric reducing agent. | Metal salt waste. |

| Reductive Amination | Moderate to High | Alcohols or other organic solvents. | Reducing agent (e.g., NaBH₄) or H₂. | Water, spent reducing agent. |

| "Borrowing Hydrogen" | Very High | Often minimal or no solvent required. | Transition metal catalysts (e.g., Ir, Ru). rsc.org | Water. rsc.org |

| Solvent-Free Ball Milling | High | None. organic-chemistry.org | Often catalyst-free. organic-chemistry.org | Minimal. |

Stereochemistry, Chirality, and Resolution of Cyclohexyl 2 Methylphenyl Methanamine

Inherent Stereochemical Features of the Compound

The unique three-dimensional arrangement of atoms in Cyclohexyl(2-methylphenyl)methanamine gives rise to distinct stereochemical characteristics that define its identity and interactions.

The molecular structure of this compound, which can be represented as (cyclohexyl)(2-methylphenyl)CH-NH₂, possesses a single stereocenter. A chiral center is an atom, typically carbon, that is bonded to four different groups. youtube.com In this molecule, the methine carbon (the carbon atom bonded to a single hydrogen) serves as the chiral center.

The four distinct substituents attached to this central carbon are:

A hydrogen atom (-H)

An amino group (-NH₂)

A cyclohexyl ring

A 2-methylphenyl (o-tolyl) ring

The presence of this single chiral center means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers (the R- and S-isomers). Many amines with a chiral center can undergo a rapid process called amine inversion, but this typically applies to amines where the nitrogen atom itself is the stereocenter. In this compound, the chirality resides at the carbon atom, resulting in stable enantiomers at room temperature. youtube.com

The cyclohexyl group avoids a planar structure due to significant angle and torsional strain. dalalinstitute.comutexas.edu It predominantly adopts a puckered "chair" conformation, which is the most stable arrangement as it is nearly free of strain. utexas.eduyoutube.com This ring can undergo a "ring flip," interconverting between two chair conformations, though this process involves passing through higher-energy transition states like the half-chair and an intermediate twist-boat conformation. dalalinstitute.comyoutube.com When substituted, the substituent (in this case, the rest of the molecule) preferentially occupies the equatorial position to minimize steric repulsion known as 1,3-diaxial interactions. maricopa.edu

The 2-methylphenyl moiety features an ortho-methyl group on the benzene (B151609) ring. Rotation can occur around the single bond connecting this aromatic ring to the chiral carbon. However, the steric bulk of the ortho-methyl group, combined with the adjacent bulky cyclohexyl group, creates significant steric hindrance. This restricts free rotation, meaning that certain rotational isomers (rotamers) will be energetically favored to minimize the steric clash between the large substituents. lumenlearning.com

Table 1: Conformational Features of Key Moieties

| Moiety | Preferred Conformation | Key Conformational Features | Impact on Molecule |

| Cyclohexyl Ring | Chair Conformation utexas.eduyoutube.com | Non-planar structure minimizes angle and torsional strain. Undergoes ring-flipping between two chair forms. youtube.commaricopa.edu | The rest of the molecule preferentially occupies the equatorial position to enhance stability by avoiding 1,3-diaxial interactions. maricopa.edu |

| 2-Methylphenyl Ring | Restricted Rotation | The ortho-methyl group creates steric hindrance, limiting free rotation around the C-C bond connecting the ring to the chiral center. lumenlearning.com | Influences the overall molecular shape by favoring rotamers that minimize steric repulsion between the phenyl and cyclohexyl groups. |

As established, this compound exists as a pair of enantiomers due to its single chiral center. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org They share identical physical properties such as melting point, boiling point, and solubility, differing only in their interaction with plane-polarized light (optical activity) and their interactions with other chiral entities. libretexts.org

Diastereomers are stereoisomers that are not mirror images of one another. libretexts.org While this compound itself does not have diastereomers, they are formed when the racemic mixture reacts with a single enantiomer of another chiral compound. libretexts.org This principle is the cornerstone of chiral resolution by salt formation. For instance, reacting the racemic amine (R/S)-Amine with an enantiomerically pure acid, such as (R)-Acid, yields a mixture of two diastereomeric salts: [(R)-Amine:(R)-Acid] and [(S)-Amine:(R)-Acid]. libretexts.org Unlike enantiomers, these diastereomeric salts have different physical properties, including solubility, which allows for their separation. ulisboa.pt

Chiral Resolution Techniques for Enantiomeric Separation

Separating a racemic mixture of this compound into its pure enantiomers is a critical process known as chiral resolution. wikipedia.org This is essential for applications where a single enantiomer exhibits desired activity.

The most established and widely used method for resolving racemic amines on a large scale is through the formation of diastereomeric salts. ulisboa.ptwikipedia.org This technique leverages the different physical properties of diastereomers for separation. libretexts.org

The process involves the following steps:

Reaction: The racemic amine is treated with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org Commonly used resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgwikipedia.orgmdpi.com

Formation of Diastereomeric Salts: The acid-base reaction produces a mixture of two diastereomeric salts. ulisboa.pt

Fractional Crystallization: Due to their different crystal lattice energies and solubilities in a given solvent, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. libretexts.orgulisboa.pt This separation can be optimized by carefully selecting the solvent and may require several recrystallization cycles to achieve high diastereomeric purity. libretexts.orgacs.org

Liberation of the Enantiomer: Once a pure diastereomeric salt is isolated, it is treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and regenerate the free amine, which is now an enantiomerically enriched or pure product. libretexts.orglibretexts.org

This method, while effective, can be laborious and relies on empirical screening of resolving agents and solvents to find conditions that provide efficient separation. wikipedia.org

Modern chromatography offers powerful and precise methods for both analytical and preparative-scale separation of enantiomers. These techniques rely on a chiral environment, most often a chiral stationary phase (CSP), to differentiate between the two enantiomers. yakhak.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for enantioseparation. yakhak.org The separation occurs on a column packed with a CSP. For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic selectors like crown ethers and cyclofructans are highly effective. yakhak.orgnih.govchromatographyonline.comwiley.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The differing stability of these complexes leads to different retention times on the column, allowing for their separation. yakhak.org

Gas Chromatography (GC): In GC, enantiomeric separation is also achieved using a CSP. However, primary amines like this compound often require derivatization prior to analysis to increase their volatility and prevent undesirable interactions with the column that cause poor peak shape. nih.govmdpi.com A common approach is to react the amine with an agent like trifluoroacetic anhydride. nih.govsigmaaldrich.com The resulting derivative is then separated on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a highly efficient alternative to HPLC for chiral separations, particularly at the preparative scale. wiley.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which results in faster separations and reduced solvent consumption. rsc.org As with HPLC, SFC employs chiral stationary phases, with polysaccharide and crown ether-based phases showing excellent performance for the resolution of primary amines. wiley.comrsc.org

Table 2: Comparison of Advanced Chromatographic Enantioseparation Techniques

| Technique | Chiral Stationary Phase (CSP) Examples | Derivatization | Key Advantages |

| HPLC | Polysaccharide derivatives (Cellulose, Amylose), Crown Ethers, Cyclofructans yakhak.orgnih.govwiley.com | Often not required, but can be used to improve detection or resolution. yakhak.org | High versatility, wide availability of CSPs, well-established for analytical and preparative scales. yakhak.org |

| GC | Cyclodextrin derivatives, Chiral amino acid derivatives nih.govnih.gov | Generally required for amines to increase volatility and improve peak shape. nih.govmdpi.com | High resolution, speed, and sensitivity for volatile compounds. mdpi.com |

| SFC | Polysaccharide derivatives, Crown Ethers wiley.comrsc.org | Typically not required. | Fast analysis times, lower solvent consumption than HPLC, suitable for high-throughput screening and preparative separations. wiley.comrsc.org |

Assignment of Absolute Configuration

Once the enantiomers of this compound are separated, determining their absolute configuration (i.e., whether they are the (R)- or (S)-enantiomer) is essential. Spectroscopic and crystallographic methods are powerful tools for this purpose.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), along with Optical Rotatory Dispersion (ORD), are chiroptical spectroscopic techniques that can be used to determine the absolute configuration of chiral molecules in solution. chemsynthesis.comeurjchem.com

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned. chemsynthesis.comeurjchem.com This method is particularly powerful as it does not require crystallization of the sample. While no specific VCD studies on this compound have been reported, this technique is a standard and reliable method for the stereochemical elucidation of chiral amines. chemsynthesis.com

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD):

ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. These techniques are also used for assigning absolute configurations, often by comparing the experimental data with that of structurally related compounds with known configurations or by applying empirical rules such as the Octant Rule for ketones, though direct application to amines can be more complex.

X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. For amines that may not crystallize well on their own, it is common practice to prepare a crystalline derivative with a known chiral auxiliary.

The amine can be reacted with a chiral carboxylic acid to form a diastereomeric salt. Separation of these diastereomeric salts by crystallization, followed by X-ray diffraction analysis of a single crystal of one of the diastereomers, allows for the determination of the relative configuration of the entire molecule. Since the absolute configuration of the chiral auxiliary is known, the absolute configuration of the amine can be deduced.

Alternatively, the amine can be derivatized to form a chiral amide or sulfonamide, which may be more amenable to crystallization. The structure of the resulting crystal can then be determined by X-ray diffraction. The use of anomalous dispersion effects in the diffraction data can allow for the direct determination of the absolute configuration of the molecule without the need for a chiral auxiliary with a known configuration.

While no crystal structures of this compound or its chiral derivatives are currently available in the public domain, this method remains the gold standard for absolute configuration determination when applicable.

| Method | Principle | Sample Requirement | Key Advantage |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | Solution | Does not require crystallization. chemsynthesis.comeurjchem.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Single Crystal | Provides unambiguous 3D structure and absolute configuration. |

Reaction Mechanisms and Mechanistic Studies of Cyclohexyl 2 Methylphenyl Methanamine

Elucidation of Amine Formation Mechanisms

The synthesis of Cyclohexyl(2-methylphenyl)methanamine, a sterically hindered secondary amine, is most commonly achieved through reductive amination. This process involves the reaction of 2-methylbenzaldehyde (B42018) with cyclohexylamine (B46788) to form an intermediate imine, which is subsequently reduced to the final amine product. The presence of the ortho-methyl group on the phenyl ring and the bulky cyclohexyl group significantly influences the reaction kinetics and mechanism.

Transition State Analysis in Catalytic Reactions

Detailed transition state analysis for the formation of this compound is not extensively documented in publicly available literature. However, insights can be drawn from computational studies on similar sterically hindered reductive amination reactions. The reduction of the intermediate N-(2-methylbenzylidene)cyclohexanamine is the critical step.

For hydride reductions, theoretical models suggest a transition state where the hydride source (e.g., from sodium borohydride) approaches the imine carbon. The steric bulk of the ortho-methyl group and the cyclohexyl ring dictates the trajectory of this approach. It is proposed that the lowest energy transition state is one that minimizes steric clash, influencing the stereochemical outcome if a chiral center were present. The exact geometry and energy of this transition state would require specific computational modeling of this particular reaction.

In catalytic hydrogenation, the imine adsorbs onto the catalyst surface. The transition state involves the interaction of the imine with the catalyst and the addition of hydrogen atoms. The orientation of the molecule on the catalyst surface is crucial and is influenced by the steric hindrance of the substituents, which can affect the rate of hydrogenation.

Role of Intermediates in Multi-Component Reactions

While direct multi-component reactions for the synthesis of this compound are not prominently reported, the principles of such reactions highlight the importance of various intermediates. In a hypothetical three-component reaction involving 2-methylbenzaldehyde, cyclohexylamine, and a reducing agent, the primary intermediate is the N-(2-methylbenzylidene)cyclohexanamine imine.

The formation of this imine is an equilibrium process. The subsequent in-situ reduction of the imine drives the reaction towards the final product. The stability and reactivity of this imine intermediate are paramount. The electron-donating nature of the ortho-methyl group can slightly influence the electrophilicity of the imine carbon, while the steric bulk of both substituents will affect the rate of both its formation and its reduction.

Reactivity and Derivatization of the Amine Functionality

The reactivity of the secondary amine in this compound is a balance between the nucleophilicity of the nitrogen lone pair and the significant steric hindrance imposed by the adjacent cyclohexyl and 2-methylbenzyl groups.

Nucleophilic Character and Protonation Equilibria

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. However, the bulky substituents sterically shield this lone pair, which can reduce its kinetic reactivity in nucleophilic substitution and addition reactions compared to less hindered secondary amines.

Formation of Amides, Carbamates, and Sulfonamides

The amine functionality of this compound can undergo reactions with various electrophiles to form stable derivatives.

Amides: The reaction with acyl chlorides or anhydrides yields N-cyclohexyl-N-(2-methylbenzyl)amides. Due to steric hindrance, these reactions may require more forcing conditions (e.g., higher temperatures, prolonged reaction times, or the use of potent coupling agents) compared to reactions with less hindered amines. The synthesis of sterically hindered amides is a known challenge in organic synthesis. chimia.chrsc.org

Carbamates: Reaction with chloroformates or other carbamoylating agents can produce N-cyclohexyl-N-(2-methylbenzyl)carbamates. The synthesis of carbamates from sterically hindered secondary amines has been explored, often requiring specific reagents to overcome the steric barrier. researchgate.net

Sulfonamides: Reaction with sulfonyl chlorides affords N-cyclohexyl-N-(2-methylbenzyl)sulfonamides. The synthesis of sulfonamides from benzylamine (B48309) derivatives is a well-established transformation.

A summary of potential derivatization reactions is presented in the table below.

| Derivative Class | Reactant | General Product Structure |

| Amide | Acyl Chloride (R-COCl) | N-cyclohexyl-N-(2-methylbenzyl)acetamide |

| Carbamate | Chloroformate (R-O-COCl) | Cyclohexyl(2-methylphenyl)methyl carbamate |

| Sulfonamide | Sulfonyl Chloride (R-SO2Cl) | N-cyclohexyl-N-(2-methylbenzyl)benzenesulfonamide |

Alkylation and Arylation Reactions

Alkylation: The secondary amine can be further alkylated to form a tertiary amine. This reaction, typically with an alkyl halide, can be challenging due to the steric hindrance around the nitrogen atom, which may lead to competing elimination reactions with certain alkyl halides. Rh(II)-catalyzed C-H alkylation of benzylamines with unactivated alkenes has been reported as a method for forming new C-C bonds. nih.govbohrium.com

Arylation: N-arylation can be achieved through reactions with aryl halides, often requiring a transition metal catalyst (e.g., palladium or copper) to facilitate the cross-coupling. The steric hindrance of this compound would likely necessitate the use of specialized ligand systems to achieve efficient coupling. The N-arylation of benzylamine with aryl halides catalyzed by ligand-free CuI has been documented. cymitquimica.com

Regioselective and Stereoselective Aspects of Chemical Transformations

Detailed mechanistic studies and specific research findings on the regioselective and stereoselective transformations of this compound are not extensively documented in publicly available scientific literature. However, by examining the structure of the molecule, we can explore the theoretical possibilities for regioselective and stereoselective reactions. The principles of selectivity are fundamental in organic chemistry, governing the outcome of reactions where multiple products could potentially be formed. nih.gov

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. nih.gov In the case of this compound, the primary sites for potential regioselective reactions are the aromatic ring of the 2-methylphenyl group and the cyclohexyl ring.

Aromatic Ring Reactions: Electrophilic aromatic substitution reactions on the 2-methylphenyl group would be subject to regioselective control. The existing methyl and aminomethyl substituents would direct incoming electrophiles to specific positions on the benzene (B151609) ring. For instance, in iridium-catalyzed C-H borylation reactions of anilines, high regioselectivity for the ortho position has been observed, influenced by directing groups and the choice of diboron (B99234) reagent. nih.gov Similarly, palladium-catalyzed ortho-benzylation of N-aryl amides demonstrates high site specificity. acs.org While these examples are not on the exact target molecule, they illustrate the principles of achieving regioselectivity in related structures.

Cyclohexyl Ring Reactions: Reactions involving the cyclohexyl ring, such as oxidation or halogenation, could also exhibit regioselectivity, although these are generally less common for such saturated systems unless activated.

Stereoselectivity is the preferential formation of one stereoisomer over another. nih.gov this compound is a chiral molecule, with a stereocenter at the carbon atom connecting the cyclohexyl and 2-methylphenyl groups to the nitrogen atom. This intrinsic chirality can influence the stereochemical outcome of subsequent reactions.

Diastereoselectivity: If a new stereocenter is created during a reaction, the existing stereocenter can direct the formation of one diastereomer over the other. For example, in the synthesis of a chiral tertiary dibenzylamine, an aza-Michael addition was used to create a new stereocenter, with the stereochemical outcome influenced by the chiral starting material. mdpi.com

Enantioselectivity: Enantioselective reactions would involve the selective formation of one enantiomer of a product from a racemic or achiral starting material. This typically requires the use of chiral catalysts or reagents. nih.gov The separation of enantiomers (chiral resolution) is also a critical aspect, and methods have been developed for related chiral molecules using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. scispace.comnih.gov

Given the absence of specific experimental data for this compound in the literature, a hypothetical data table illustrating potential regioselective outcomes is presented below for conceptual understanding.

Hypothetical Regioselective Bromination of the Aromatic Ring

| Entry | Reactant | Catalyst | Solvent | Potential Regioisomeric Products | Product Ratio (Hypothetical) |

| 1 | This compound | Br₂/FeBr₃ | CCl₄ | 4-bromo, 6-bromo isomers | 90:10 |

| 2 | This compound | NBS | CH₃CN | 4-bromo, 6-bromo isomers | 85:15 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as specific experimental results for this reaction on this compound are not available in the reviewed literature.

Spectroscopic and Structural Characterization Methodologies for Cyclohexyl 2 Methylphenyl Methanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework and stereochemistry of Cyclohexyl(2-methylphenyl)methanamine. A combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR for Connectivity

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct regions of the spectrum would correspond to the aromatic protons of the 2-methylphenyl group, the aliphatic protons of the cyclohexyl ring, the methylene (B1212753) bridge protons, and the amine proton. The aromatic protons would typically appear in the downfield region (δ 7.0-7.3 ppm), exhibiting splitting patterns indicative of their ortho, meta, and para relationships. The methyl group on the aromatic ring would present as a singlet around δ 2.3 ppm. The protons of the cyclohexyl ring would resonate in the upfield region (δ 1.0-2.0 ppm) as a series of complex multiplets due to extensive spin-spin coupling. The benzylic methylene protons adjacent to the nitrogen would likely appear as a singlet or a multiplet in the range of δ 3.7-3.9 ppm. The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. We would expect to see distinct signals for the aromatic carbons, the aliphatic cyclohexyl carbons, the benzylic methylene carbon, and the methyl carbon. The aromatic carbons would resonate in the δ 125-140 ppm range, with the quaternary carbon attached to the methyl group and the carbon attached to the methylene bridge appearing at the lower and higher ends of this range, respectively. The cyclohexyl carbons would appear in the upfield region (δ 25-60 ppm). The benzylic methylene carbon would be expected around δ 50-60 ppm, and the methyl carbon would be the most upfield signal, typically around δ 15-20 ppm.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling relationships. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons within the cyclohexyl ring and between the aromatic protons on the 2-methylphenyl ring. For instance, correlations would be observed between the different methylene groups of the cyclohexane (B81311) ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HMQC or HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different structural fragments. Key correlations would be expected between the benzylic methylene protons and the quaternary carbon of the phenyl ring, as well as the adjacent aromatic carbons. Correlations would also be seen between the cyclohexyl protons and the benzylic methylene carbon, and between the methyl protons and the aromatic carbons.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (δ 7.0-7.3), Methyl protons (δ ~2.3), Benzylic CH₂ (δ 3.7-3.9), Cyclohexyl protons (δ 1.0-2.0), NH proton (variable, broad). |

| ¹³C NMR | Aromatic carbons (δ 125-140), Cyclohexyl carbons (δ 25-60), Benzylic CH₂ (δ 50-60), Methyl carbon (δ 15-20). |

| COSY | Correlations between adjacent protons in the cyclohexyl ring and the aromatic ring. |

| HMQC/HSQC | Direct one-bond correlations between protons and their attached carbons. |

| HMBC | Long-range correlations confirming the connection between the 2-methylphenyl, methylene, and cyclohexyl moieties. |

Stereochemical Assignment via NOESY and Chiral Shift Reagents

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing through-space correlations. For this compound, NOESY can help to determine the relative stereochemistry and preferred conformation of the molecule. For example, correlations between the benzylic protons and the axial or equatorial protons on the C2 and C6 positions of the cyclohexyl ring could indicate the orientation of the benzyl (B1604629) group relative to the cyclohexane ring.

Chiral Shift Reagents: To distinguish between enantiomers of this compound, which is a chiral molecule, chiral lanthanide shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum. This allows for the determination of enantiomeric purity.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular weight of the parent ion. For this compound (C₁₄H₂₁N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. PubChem predicts a monoisotopic mass of 203.1674 Da for the neutral molecule. The protonated molecule [M+H]⁺ would therefore have a predicted exact mass of approximately 204.1752 Da. researchgate.net The high accuracy of HRMS allows for the unambiguous determination of the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion from the 2-methylbenzyl fragment (m/z 105) and a cyclohexylaminyl radical. Another significant fragmentation could involve the loss of the cyclohexyl group, resulting in a protonated 2-methylbenzylamine (B130908) fragment.

| Predicted Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 204.17468 |

| [M+Na]⁺ | 226.15662 |

| [M+K]⁺ | 242.13056 |

| [M+NH₄]⁺ | 221.20122 |

| Predicted adducts for [1-(2-methylphenyl)cyclohexyl]methanamine, a structural isomer. Data from PubChemLite. uni.lu |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would give a strong signal. The C-H stretching vibrations would also be prominent. Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations compared to IR spectroscopy.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| C=C Aromatic Stretch | 1600-1450 | IR, Raman |

| C-N Stretch | 1250-1020 | IR |

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the amine (N-H), the aromatic ring (C-H and C=C), the cyclohexyl group (C-H), and the methyl group (C-H).

Expected Vibrational Modes for this compound:

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H stretching (symmetric and asymmetric) | 3500 - 3300 |

| N-H bending (scissoring) | 1650 - 1580 | |

| C-N stretching | 1250 - 1020 | |

| Aromatic Ring (ortho-substituted) | Aromatic C-H stretching | 3100 - 3000 |

| Aromatic C=C stretching | 1600 - 1450 | |

| C-H out-of-plane bending | 770 - 735 | |

| Cyclohexyl Group | Aliphatic C-H stretching | 2960 - 2850 |

| CH₂ bending (scissoring) | ~1465 | |

| Methyl Group (-CH₃) | Aliphatic C-H stretching | 2960 - 2870 |

| C-H bending (asymmetric and symmetric) | 1450 and 1375 |

Note: The table represents generalized expected ranges for the functional groups present in the molecule. The precise wavenumbers for this compound would require experimental measurement.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the ortho-substituted benzene (B151609) ring.

The benzene ring contains π electrons that can undergo π → π* transitions. The presence of the methyl and the cyclohexylmethanamine substituents on the benzene ring can cause a slight shift in the wavelength of maximum absorption (λmax) compared to unsubstituted benzene. Typically, aromatic systems like this exhibit strong absorption bands in the UV region.

Expected UV-Vis Absorption for this compound:

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| 2-Methylphenyl group | π → π* | ~200 - 280 |

Note: The specific λmax and molar absorptivity (ε) values for this compound would need to be determined experimentally.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular architecture in the solid state.

This data would include:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the cyclohexyl ring (e.g., chair or boat conformation) and the relative orientation of the 2-methylphenyl and methanamine groups.

Intermolecular interactions: The presence of any hydrogen bonding involving the amine group or other non-covalent interactions that dictate the crystal packing.

Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a definitive description of its solid-state molecular architecture is not possible without experimental investigation.

Computational Chemistry and Theoretical Investigations of Cyclohexyl 2 Methylphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic properties of Cyclohexyl(2-methylphenyl)methanamine. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized or ground state geometry of a molecule. nih.govchimia.chresearchgate.netnih.gov By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy on the potential energy surface. This optimized geometry is crucial as it serves as the foundation for subsequent calculations of other molecular properties.

The process involves iterative calculations that systematically adjust the positions of the atoms until the forces on them are minimized, and the total energy of the molecule is at its lowest point. The choice of the functional and basis set is a critical aspect of DFT calculations, as it directly influences the accuracy of the results. nih.gov For a molecule like this compound, a variety of functionals and basis sets would be tested to find a combination that provides a balance between computational cost and accuracy.

A hypothetical data table of optimized geometric parameters for this compound, as would be obtained from a DFT study, is presented below. Please note that these are representative values and not from a specific published study on this molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.47 Å |

| C-C (cyclohexyl) | 1.54 Å | |

| C-C (phenyl) | 1.40 Å | |

| Bond Angle | C-N-C | 112° |

| C-C-C (cyclohexyl) | 111° | |

| C-C-C (phenyl) | 120° | |

| Dihedral Angle | C-C-N-C | 175° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.compku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

A hypothetical table of calculated FMO energies and reactivity descriptors for this compound is provided below for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -0.2 |

| HOMO-LUMO Gap | 5.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.2 |

| Electronegativity (χ) | 3.0 |

| Chemical Hardness (η) | 2.8 |

| Chemical Softness (S) | 0.18 |

| Electrophilicity Index (ω) | 1.61 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution around the molecule, with different colors indicating regions of varying electrostatic potential.

Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow colors represent areas of neutral or intermediate potential. For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a likely site for interaction with electrophiles.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclohexyl ring and the rotational freedom around the single bonds in this compound give rise to a complex conformational landscape. Molecular mechanics and dynamics simulations are powerful computational techniques to explore these different conformations and their relative energies. researcher.lifeusf.edu

A conformational search aims to identify all possible stable conformations (energy minima) of a molecule. researchgate.net This involves systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures. The results of a conformational search provide a landscape of energy minima, including the global minimum (the most stable conformation) and various local minima (other stable, but less so, conformations). researchgate.net

For this compound, the conformational search would focus on the orientation of the cyclohexyl group (chair, boat, twist-boat), the relative positions of the substituents on the cyclohexyl ring (axial vs. equatorial), and the rotation around the C-N and C-C bonds connecting the different moieties.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the transitions between different conformations.

A key aspect of the dynamic behavior of this compound is the energy barrier to rotation around its single bonds. csic.es These rotational barriers determine the rate at which the molecule can interconvert between different conformations. The energy profile for rotation around a specific bond can be calculated by systematically changing the dihedral angle and calculating the energy at each step. The difference in energy between the lowest energy conformation (staggered) and the highest energy conformation (eclipsed) represents the rotational barrier.

A hypothetical data table illustrating the rotational barriers for key bonds in this compound is presented below.

| Rotatable Bond | Rotational Barrier (kcal/mol) |

| Cyclohexyl-CH-NH | 3.5 |

| CH-NH-Phenyl | 2.8 |

| Phenyl-CH3 | 1.5 |

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for a molecule like this compound through computational chemistry serves as a powerful tool to complement experimental data. It can aid in the structural elucidation and conformational analysis of the molecule. The primary methods used for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely applied approach due to its balance of accuracy and computational cost.

Computational NMR Chemical Shift Prediction

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable technique for identifying the structure of newly synthesized compounds and for distinguishing between different isomers or conformers. High-quality calculations of NMR chemical shifts can help resolve ambiguities in experimental spectra.

Methodology:

The standard approach for calculating NMR chemical shifts involves a multi-step process. First, the 3D geometry of the this compound molecule would be optimized. This is typically achieved using DFT methods, with a variety of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) available to achieve a balance between accuracy and computational expense.

Following geometry optimization, the NMR shielding tensors are calculated for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for this step. The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), according to the formula:

δsample = σTMS - σsample

The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. For complex molecules, it is also important to consider the presence of multiple low-energy conformers, as the experimentally observed chemical shifts represent a Boltzmann-weighted average of the shifts of all contributing conformers.

While no specific data for this compound is available, a general representation of what a data table for predicted ¹³C and ¹H NMR chemical shifts would look like is provided below. The values are hypothetical and for illustrative purposes only.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 142.5 | H-alpha | 3.85 |

| C2 | 138.0 | Aromatic H | 7.10 - 7.30 |

| C3-C6 | 126.0 - 128.5 | Methyl H | 2.35 |

| C7 | 65.0 | Cyclohexyl H | 1.10 - 1.90 |

| C8-C13 | 25.0 - 35.0 | ||

| C-Methyl | 19.5 |

Note: The above table is for illustrative purposes only and does not represent actual calculated data for this compound.

Vibrational Frequency Calculations and Spectral Simulation

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These calculations are instrumental in identifying the presence of specific functional groups and in understanding the molecule's vibrational modes.

Methodology:

The process begins with the optimization of the molecular geometry, similar to NMR predictions. Once the optimized structure is obtained, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration and their corresponding frequencies. It is important to note that these calculations are typically performed within the harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is parabolic. This approximation can lead to a systematic overestimation of the vibrational frequencies compared to experimental values.

To improve the agreement with experimental data, the calculated harmonic frequencies are often scaled by an empirical scaling factor. The value of this scaling factor depends on the level of theory (functional and basis set) used for the calculation.

The output of a vibrational frequency calculation includes the frequency of each mode (in cm⁻¹), its IR intensity, and its Raman activity. This information can be used to generate a simulated IR or Raman spectrum, which can then be compared with experimental spectra to aid in peak assignment and structural confirmation.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a vibrational frequency calculation for this compound. The values are for illustrative purposes only.

Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Assignment |

| 1 | 3350 | Medium | N-H stretch |

| 2 | 3060 | Medium | Aromatic C-H stretch |

| 3 | 2930 | Strong | Cyclohexyl C-H stretch (asymmetric) |

| 4 | 2855 | Strong | Cyclohexyl C-H stretch (symmetric) |

| 5 | 1605 | Medium | Aromatic C=C stretch |

| 6 | 1490 | Medium | Aromatic C=C stretch |

| 7 | 1450 | Strong | CH₂ scissoring |

| 8 | 1100 | Medium | C-N stretch |

Note: The above table is for illustrative purposes only and does not represent actual calculated data for this compound.

Role of Cyclohexyl 2 Methylphenyl Methanamine As a Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Amine-Containing Molecular Scaffolds

The distinct steric and electronic characteristics of Cyclohexyl(2-methylphenyl)methanamine make it a valuable reagent for the synthesis of intricate amine-containing molecular scaffolds. The secondary amine provides a reactive site for a variety of chemical transformations, while the cyclohexyl and 2-methylphenyl groups offer a means to introduce steric bulk and control the three-dimensional arrangement of the resulting molecule.

The bulky nature of both the cyclohexyl and the o-tolyl groups can influence the stereochemical outcome of reactions, directing incoming reagents to specific positions and leading to the formation of desired diastereomers. This steric control is crucial in the construction of complex natural products and pharmaceutically active compounds where precise stereochemistry is essential for biological activity.

Research in this area often focuses on leveraging the amine functionality for reactions such as N-alkylation, N-acylation, and condensation reactions to build larger, more complex structures. The resulting scaffolds can serve as cores for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The specific arrangement of the substituents on the nitrogen atom can also influence the conformational preferences of the final molecule, a key factor in molecular recognition and binding.

Table 1: Reactions Incorporating this compound for Scaffold Synthesis

| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold | Significance |

| N-Alkylation | Alkyl halides, Epoxides | Tertiary amine | Introduction of new substituents and extension of the molecular framework. |

| N-Acylation | Acyl chlorides, Anhydrides | Amide | Formation of robust linkages and precursors for further transformations. |

| Reductive Amination | Aldehydes, Ketones | Tertiary amine | Creation of new carbon-nitrogen bonds and expansion of the molecular scaffold. |

| Mannich Reaction | Formaldehyde, Active hydrogen compounds | β-Amino carbonyl compound | Construction of complex carbon skeletons with embedded amine functionality. |

Integration into Ligand Design for Catalytic Systems

The development of novel ligands is a cornerstone of modern catalysis, and secondary amines like this compound serve as versatile precursors for their synthesis. The nitrogen atom can act as a coordinating atom for a wide range of transition metals, while the cyclohexyl and 2-methylphenyl substituents can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.

The steric bulk of the substituents on the amine can create a specific chiral pocket around the metal center, which is a critical feature for enantioselective catalysis. By influencing the orientation of the substrate as it approaches the metal, these ligands can direct the reaction to favor the formation of one enantiomer over the other.

Furthermore, the electronic properties of the 2-methylphenyl group can be modified through the introduction of electron-donating or electron-withdrawing groups on the aromatic ring. These modifications can alter the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. The ability to systematically vary both the steric and electronic parameters of ligands derived from this compound makes it a valuable platform for the rational design of new and improved catalysts for a variety of organic transformations.

Table 2: Potential Ligand Classes Derived from this compound

| Ligand Class | Synthetic Modification | Potential Catalytic Applications |

| Phosphine-Amine (P,N) Ligands | Reaction with chlorophosphines | Asymmetric hydrogenation, cross-coupling reactions |

| Salen-type Ligands | Condensation with salicylaldehyde derivatives | Asymmetric epoxidation, cyclopropanation |

| N-Heterocyclic Carbene (NHC) Precursors | Functionalization and cyclization | Cross-coupling reactions, metathesis |

| Bidentate Amine Ligands | Introduction of a second coordinating group | Chelation-assisted catalysis |

Intermediacy in the Synthesis of Chiral Precursors for Specialty Chemicals and Materials

The chirality inherent in many biologically active molecules and advanced materials necessitates the development of efficient methods for their enantioselective synthesis. This compound, when resolved into its individual enantiomers, can serve as a valuable chiral auxiliary or a precursor to chiral reagents and catalysts.

As a chiral auxiliary, one enantiomer of the amine can be temporarily incorporated into a prochiral substrate. The steric influence of the auxiliary then directs a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter has been established, the auxiliary can be cleaved and recycled, yielding the enantiomerically enriched product. The bulky nature of the substituents on this compound can lead to high levels of stereocontrol in such applications.

Moreover, enantiopure this compound can be used to synthesize other chiral molecules that act as precursors for specialty chemicals and materials. For instance, it can be a starting material for the synthesis of chiral ligands, as discussed previously, which are then used in the production of enantiomerically pure pharmaceuticals or agrochemicals. The development of synthetic routes that utilize this compound as a chiral intermediate is an active area of research, driven by the increasing demand for enantiopure products in various high-technology sectors.

Table 3: Applications in Asymmetric Synthesis

| Application | Role of this compound | Desired Outcome |

| Chiral Auxiliary | Temporary incorporation into a substrate | Diastereoselective bond formation |

| Chiral Reagent | Stoichiometric use in a reaction | Enantioselective transformation |

| Precursor to Chiral Catalysts | Synthesis of enantiopure ligands | Catalytic asymmetric synthesis |

| Chiral Resolving Agent | Formation of diastereomeric salts with a racemic mixture | Separation of enantiomers |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Cyclohexyl(2-methylphenyl)methanamine, and how are reaction conditions optimized?

- The compound can be synthesized via reductive amination or nucleophilic substitution. A typical route involves reacting 2-methylphenylmagnesium bromide with cyclohexanone followed by amination under hydrogenation (e.g., using Raney nickel) . Optimization focuses on temperature (60–100°C), catalyst loading (5–10% Pd/C), and solvent polarity (e.g., ethanol vs. THF) to achieve yields >80% . Impurity profiles should be monitored via HPLC to ensure purity >95% .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR : and NMR (CDCl) resolve cyclohexyl ring conformation and amine proton environments. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–1.8 ppm, while aromatic protons from the 2-methylphenyl group resonate at δ 6.8–7.3 ppm .

- GC/MS : Molecular ion peaks at m/z 217 (M) and fragmentation patterns (e.g., loss of NH) confirm structural integrity .

- Elemental Analysis : Deviations >0.3% in C/H/N ratios indicate incomplete purification .

Q. How does the steric bulk of the cyclohexyl group influence the compound’s reactivity in further derivatization?

- The cyclohexyl group hinders electrophilic substitution at the amine site. For instance, acylation requires longer reaction times (24–48 hrs) with acyl chlorides in dichloromethane, compared to less hindered analogs (6–12 hrs) . Steric effects also reduce yields in Suzuki couplings (<50% vs. >70% for linear analogs) .

Advanced Research Questions

Q. What computational methods are used to predict the binding affinity of this compound to neurotransmitter receptors?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with serotonin (5-HT) or dopamine receptors. The cyclohexyl group’s hydrophobic interactions with receptor pockets (e.g., ΔG ≈ −9.2 kcal/mol) are critical, while the 2-methylphenyl moiety contributes π-π stacking . Comparative studies with analogs (e.g., pyridinyl substituents) show a 30% variance in predicted binding energies .

Q. How do contradictory reports on the compound’s solubility in aqueous buffers arise, and how can they be resolved?

- Discrepancies stem from pH-dependent solubility (pKa ≈ 9.5). At pH 7.4, solubility is <1 mg/mL, but increases to >10 mg/mL at pH 2 (HCl-adjusted). Researchers should standardize buffer conditions and use dynamic light scattering (DLS) to assess aggregation . Conflicting literature values (e.g., 0.5 vs. 2 mg/mL) often reflect unaccounted ionic strength variations .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (BINAP-Ru catalysts) achieve >90% enantiomeric excess (ee). Racemization occurs above 80°C, so reactions are conducted at 50–60°C in THF with slow H gas introduction . Monitoring via chiral HPLC (Chiralpak AD-H column) ensures ee stability during scale-up .